molecular formula C20H23N3OS B2772030 3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893991-76-9

3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No. B2772030
CAS RN: 893991-76-9
M. Wt: 353.48
InChI Key: JWMJDRSZZCOIFU-UHFFFAOYSA-N
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Description

The compound “3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of imidazo[2,1-b]thiazole derivatives involves various chemical reactions aimed at exploring their potential biological activities. For example, a series of compounds were synthesized to investigate their analgesic and anti-inflammatory properties, using cyclocondensation and one-pot synthesis methods to create complex structures including imidazo[1,2-a]-pyridine and imidazo[2,1-b]thiazole derivatives (Thabet et al., 2011).
  • The crystal structure of N-(3-Oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-acetamide hemihydrate was analyzed, revealing specific dihedral angles and conformational details, which contribute to understanding the compound's molecular interactions and stability (Akkurt et al., 2008).

Biological Activities

  • Certain imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their anthelmintic and anti-inflammatory activities, showing promising results in preclinical models (Shetty et al., 2010).
  • Imidazothiazole sulfides and sulfones were prepared and characterized, displaying significant cytotoxicities against cancer cell lines, highlighting their potential in developing new cancer therapies (Meriç et al., 2008).
  • Synthesis of imidazothiazole derivatives of benzofuran demonstrated antimicrobial activity, suggesting these compounds could serve as a basis for developing new antimicrobial agents (Shankerrao et al., 2017).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the design and development of different thiazole derivatives, including “3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide”, to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

The imidazole ring, a key structural component of this compound, is known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can lead to changes in the activity of the target proteins, thereby exerting the compound’s biological effects.

Biochemical Pathways

For example, they can inhibit the synthesis of certain proteins, disrupt cell membrane integrity, and interfere with DNA replication . The exact effects depend on the specific targets of the compound and their roles in cellular physiology.

Pharmacokinetics

Imidazole-containing compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

These could include the inhibition of protein synthesis, disruption of cell membrane integrity, and interference with DNA replication .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing the compound’s interaction with its targets . Additionally, the presence of other molecules in the environment can affect the compound’s solubility and distribution.

properties

IUPAC Name

3-cyclohexyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-19(11-6-15-4-2-1-3-5-15)21-17-9-7-16(8-10-17)18-14-23-12-13-25-20(23)22-18/h7-10,12-15H,1-6,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMJDRSZZCOIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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